molecular formula C11H9FN2 B3245178 4-(4-Pyridyl)-3-fluoroaniline CAS No. 166758-24-3

4-(4-Pyridyl)-3-fluoroaniline

Cat. No.: B3245178
CAS No.: 166758-24-3
M. Wt: 188.2 g/mol
InChI Key: DLXRITODSSOLON-UHFFFAOYSA-N
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Description

4-(4-Pyridyl)-3-fluoroaniline is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

4-(4-Pyridyl)-3-fluoroaniline is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which has potential applications in medicinal chemistry (Wang et al., 2016).

Photophysical Properties and Metal-Ion Recognition

Research shows that compounds containing this compound demonstrate notable photophysical properties. These compounds, such as those based on 1-(2-pyridyl)-4-styrylpyrazoles, exhibit strong blue-light emission due to intramolecular charge transfer (ICT) phenomena and can be used in metal ion sensing, particularly for recognizing Hg2+ ions (Orrego-Hernández et al., 2019).

Bioactivation and Reactive Metabolite Formation

This compound is also a subject of study in metabolism and bioactivation, particularly in the formation of reactive benzoquinoneimines, which are important in understanding drug metabolism and toxicity (Rietjens & Vervoort, 1991).

Synthesis and Characterization in Chemical Intermediates

This compound is utilized in the synthesis of a range of chemical intermediates. For example, its derivatives, such as 5-aryl-2,2′-bipyridines, have been synthesized and their reactivity and photophysical properties have been studied to understand the effects of fluorine atoms in these molecules (Kopchuk et al., 2020).

Corrosion Inhibition

Research indicates that derivatives of this compound, such as aryl diazonium salts, are effective in inhibiting copper corrosion. This has implications for materials science, especially in the development of protective coatings for metals (Chira et al., 2017).

Fluorescent Sensors and AIE Properties

Derivatives of this compound have been used in the development of fluorescent sensors. These sensors exhibit aggregation-induced emission (AIE) properties and are employed for detecting metal ions like Fe(III), indicating their potential in environmental monitoring and analytical chemistry (Wang et al., 2016).

Properties

IUPAC Name

3-fluoro-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXRITODSSOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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